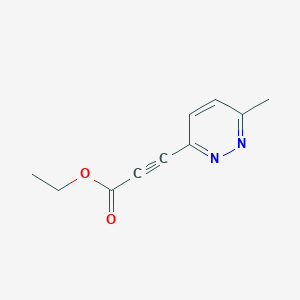![molecular formula C13H19ClFN B1485062 4-[(4-Fluorophenyl)methyl]azepane hydrochloride CAS No. 2098002-86-7](/img/structure/B1485062.png)
4-[(4-Fluorophenyl)methyl]azepane hydrochloride
Übersicht
Beschreibung
4-[(4-Fluorophenyl)methyl]azepane hydrochloride (4-FPMA) is a novel synthetic compound that has recently been studied for its potential applications in the scientific research field. It is a fluorinated analog of the azepane ring system, and its unique structure provides a number of advantages over traditional azepane derivatives. In particular, 4-FPMA has been shown to possess a number of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluorophenyl)methyl]azepane hydrochloride has a number of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to possess a number of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. For example, this compound has been shown to possess anxiolytic and anticonvulsant properties, making it a potential candidate for use in the treatment of anxiety and epilepsy. Additionally, it has been studied for its potential use as an antidepressant and anti-inflammatory agent, as well as for its potential use in the treatment of pain.
Wirkmechanismus
The exact mechanism of action of 4-[(4-Fluorophenyl)methyl]azepane hydrochloride is not completely understood, however, it is believed to act as a partial agonist at the GABA-A receptor. It has also been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which could explain its anxiolytic and anticonvulsant effects. Additionally, it has been proposed that this compound may act as a partial agonist at the 5-HT1A receptor, which could explain its potential use as an antidepressant and anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to possess a number of biochemical and physiological effects. In particular, it has been shown to possess anxiolytic and anticonvulsant properties, as well as potential antidepressant and anti-inflammatory effects. Additionally, it has been studied for its potential use in the treatment of pain, as well as its potential use as an analgesic and sedative agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-[(4-Fluorophenyl)methyl]azepane hydrochloride in laboratory experiments are its relatively simple synthesis method, as well as its potential anxiolytic, anticonvulsant, antidepressant, and anti-inflammatory effects. Additionally, this compound has been shown to possess a number of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, including its potential for toxicity and the fact that its mechanism of action is not completely understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-[(4-Fluorophenyl)methyl]azepane hydrochloride in scientific research. For example, further research is needed to better understand its mechanism of action and to determine its potential toxicity. Additionally, further research is needed to determine its potential use in the treatment of anxiety, epilepsy, depression, and pain. Additionally, further research is needed to explore its potential use as an analgesic and sedative agent, as well as its potential use in the treatment of other conditions. Finally, further research is needed to identify potential novel applications for this compound in scientific research.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-5-3-12(4-6-13)10-11-2-1-8-15-9-7-11;/h3-6,11,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFJCBCMQBEPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)
![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)
![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)
![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)
![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
